Calcium malate is the calcium salt of malic acid, an organic acid found naturally in fruits like apples. [] While commonly associated with nutritional supplements as a source of calcium, calcium malate has diverse applications in scientific research. It serves as a substrate in enzymatic reactions, a component in crystal growth studies, and a potential feed additive for ruminants. [, , ]
Calcium malate can be derived from natural sources such as fruits (e.g., apples) where malic acid is abundant. It can also be synthesized through various chemical processes involving calcium salts and malic acid.
Chemically, calcium malate is classified as a dicarboxylic acid salt. It is often categorized under mineral supplements due to its high bioavailability and solubility compared to other calcium compounds.
The synthesis of calcium malate can be achieved through several methods, including:
Calcium malate has a molecular formula of and consists of two carboxyl groups from malic acid bonded to a calcium ion. The structure can be depicted as follows:
Calcium malate can participate in various chemical reactions, including:
The solubility characteristics of calcium malate are significantly influenced by pH levels, making it more soluble in acidic environments compared to neutral or basic conditions.
Calcium malate enhances the bioavailability of calcium when ingested. The mechanism involves:
Studies indicate that the bioavailability of calcium from calcium malate is higher than that from other forms such as calcium carbonate or citrate due to its improved solubility .
Research has demonstrated that the solubility of calcium malate increases significantly in acidic solutions compared to neutral ones, enhancing its effectiveness as a dietary supplement .
Calcium malate is widely used in various scientific and health applications, including:
Calcium malate emerged as a compound of interest in the early 19th century alongside advancements in calcium chemistry. Sir Humphry Davy’s isolation of elemental calcium in 1808 via electrolysis laid the groundwork for understanding alkaline earth metals [3]. While Davy did not directly synthesize calcium malate, his work enabled the study of calcium salts. Malic acid—first identified in apple juice by Carl Wilhelm Scheele in 1785—became a key organic acid in calcium salt development. Industrial-scale production of calcium malate began in the mid-20th century, driven by demand for bioavailable calcium sources. Its recognition as a food additive (E352) formalized its commercial significance in nutritional science [2].
Calcium malate (chemical formula: Ca(C₄H₄O₅); IUPAC name: calcium 2-hydroxybutanedioate) is the calcium salt of malic acid. It features a 1:1 stoichiometric ratio where calcium ions (Ca²⁺) bind to two malate anions. Each malate ion provides two carboxylate groups (–COO⁻) and one hydroxyl group (–OH), enabling coordination with calcium [1] [9]. Crystallographic studies reveal a polymeric structure where calcium ions bridge malate molecules, forming extended networks. This configuration enhances stability while maintaining solubility. Synonyms include:
Physical Properties:
Calcium malate bridges essential mineral nutrition and food engineering. As a highly bioavailable calcium source (~40% absorption efficiency), it addresses deficiencies without gastrointestinal side effects common to carbonate salts [5] [10]. Malate’s role in the Krebs cycle enhances cellular energy metabolism, synergizing with calcium’s physiological functions in neuromuscular signaling and bone mineralization [5]. In food technology, it serves as:
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